N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine
Description
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)13-8-10-7-11(14-15(10)3)12-5-4-6-16-12/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
QNFJYRHPZOPNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=NN1C)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Molecular Structure and Identifiers
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine (CAS: 1365956-95-1) is a heterocyclic compound with a molecular formula of C₁₂H₁₇N₃S and a molecular weight of 235.35 g/mol. The structure features a 1-methyl-pyrazole core with a thiophene substituent at position 3 and an isopropylaminomethyl group at position 5. The compound is also known by alternative names including "Isopropyl-(2-methyl-5-thiophen-2-yl-2H-pyrazol-3-ylmethyl)-amine".
General Synthetic Approaches for Pyrazole Derivatives
Classical Methods for Pyrazole Ring Formation
The synthesis of pyrazole derivatives typically follows several established routes that can be adapted for the preparation of this compound. The foundation of these approaches involves the construction of the pyrazole core, which serves as the central scaffold for subsequent functionalization.
Condensation of Hydrazines with 1,3-Dicarbonyl Compounds
One of the most common approaches for pyrazole synthesis involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For thiophene-substituted pyrazoles, the reaction typically involves:
- The preparation of a β-diketone containing a thiophene moiety
- Condensation with methylhydrazine to form the N-methyl-pyrazole ring
- Regioselective control to ensure proper substitution pattern
Cycloaddition Approaches
Another valuable method involves the cycloaddition of diazo compounds to activated alkynes or alkenes. For example, research on functionalized 1-methyl-pyrazoles demonstrates that the reaction of 3-substituted 1-(thiophen-2-yl)prop-2-en-1-ones with diazomethane in anhydrous benzene can yield the corresponding pyrazole derivatives. This approach offers a direct route to thiophene-substituted pyrazoles with controlled regioselectivity.
Functionalization of Pre-formed Pyrazoles
An alternative strategy involves the functionalization of pre-formed pyrazole rings. This approach is particularly useful when the direct synthesis of the fully substituted pyrazole is challenging.
Lithiation-Based Approaches
Specific Preparation Methods for this compound
Multi-Step Synthetic Approach
Based on the available literature and established principles of heterocyclic chemistry, a multi-step synthetic route for this compound can be proposed as follows:
Synthesis of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole Core
The initial step involves the formation of the thiophene-substituted pyrazole core. This can be achieved through the condensation of 1-(thiophen-2-yl)ethan-1-one with dimethyl acetone-1,3-dicarboxylate to form a β-diketone intermediate, followed by cyclization with methylhydrazine. The reaction typically proceeds under basic conditions in alcoholic solvents such as ethanol or methanol.
Functionalization at Position 5
Characterization and Analysis
Spectroscopic Analysis
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of this compound would typically display characteristic signals:
- A singlet at approximately δ 3.8-3.9 ppm corresponding to the N-methyl group of the pyrazole
- Complex signals in the aromatic region (δ 6.8-7.4 ppm) for the thiophene protons and the pyrazole C-4 proton
- A singlet at around δ 3.6-3.8 ppm for the methylene group linking the pyrazole to the amine
- A multiplet at δ 2.8-3.0 ppm for the methine proton of the isopropyl group
- A doublet at approximately δ 1.0-1.1 ppm for the methyl groups of the isopropyl moiety
¹³C NMR would show distinctive signals for the quaternary carbons of the pyrazole ring (approximately δ 140-150 ppm), the thiophene carbons, and the aliphatic carbons of the aminomethyl and isopropyl groups.
Mass Spectrometry
Mass spectrometric analysis would typically show:
- Molecular ion peak at m/z 235 corresponding to the molecular weight
- Characteristic fragmentation patterns involving the cleavage of the C-N bond between the pyrazole and the aminomethyl group
- Thiophene-related fragment ions
Infrared Spectroscopy
IR spectroscopy would reveal characteristic bands including:
- N-H stretching vibration at approximately 3300-3400 cm⁻¹
- C-H stretching vibrations at 2950-3100 cm⁻¹
- C=N and C=C stretching vibrations at 1500-1600 cm⁻¹
- C-S stretching vibration associated with the thiophene ring at around 700-800 cm⁻¹
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for purity assessment. Typical conditions might include:
- HPLC: C18 reverse-phase column, methanol/water or acetonitrile/water mobile phases with gradient elution
- GC-MS: DB-5 or similar column, temperature programming from 100°C to 280°C
Optimization and Scale-up Considerations
Reaction Optimization
The synthesis of this compound can be optimized by careful control of reaction parameters:
Temperature and Time Optimization
Reaction temperature significantly influences both the rate and selectivity. For the cyclization step forming the pyrazole ring, moderate temperatures (50-80°C) typically provide a balance between reaction rate and selectivity. For the aminomethylation step, lower temperatures (0-25°C) often favor regioselectivity, particularly when using the reductive amination approach.
Solvent Selection
The choice of solvent impacts solubility, reaction rate, and potential side reactions:
- Protic solvents (methanol, ethanol) often facilitate the condensation reactions in pyrazole formation
- Aprotic polar solvents (THF, DMF) are typically preferred for functionalization reactions
- For reductive amination, dichloroethane or methanol with acetic acid often provides optimal results
Catalyst Optimization
For cross-coupling approaches, catalyst selection is critical:
Scale-up Considerations
When scaling up the synthesis of this compound, several factors require attention:
Heat Transfer
The exothermic nature of some steps, particularly the pyrazole formation, necessitates efficient heat transfer systems when scaling up. Controlled addition rates and efficient cooling systems are essential for maintaining reaction temperature within the desired range.
Mixing Efficiency
Adequate mixing becomes increasingly important at larger scales to ensure homogeneity and prevent localized concentration gradients that could lead to side reactions or diminished yields.
Purification Strategy
For industrial-scale production, the purification strategy may shift from chromatographic methods to more economical approaches:
- Crystallization and recrystallization
- Selective precipitation
- Continuous extraction techniques
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole and thiophene groups can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- The target compound’s pyrazole-thiophene core distinguishes it from MPA, which lacks the heterocyclic ring. This likely alters receptor selectivity and metabolic pathways .
- Compared to MK51, the propan-2-amine side chain enhances basicity and solubility, which may improve bioavailability .
Synthetic Complexity: The target compound requires multi-step functionalization (pyrazole synthesis, methyl group introduction, and amine coupling), similar to methods in and .
Regulatory and Pharmacological Implications :
- MPA’s classification as a Schedule 9 poison highlights the regulatory scrutiny of thiophene-amine derivatives . The target compound’s structural similarity may necessitate similar evaluations.
- The naphthyloxy group in ’s compound demonstrates how aromatic substituents can modulate binding affinity, a strategy applicable to the target compound .
Biological Activity
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Compound Overview
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃S |
| Molecular Weight | 235.35 g/mol |
| IUPAC Name | N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]propan-2-amine |
| CAS Number | 1365956-95-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, reporting minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives . The compound demonstrated bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis, inhibiting biofilm formation effectively.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound showed potent cytotoxic activity against several cancer cell lines, including human lung adenocarcinoma (A549) cells . Notably, some derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents.
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiophene and pyrazole moieties enhance the compound's binding affinity, allowing it to modulate the activity of these targets effectively.
Comparative Studies
To contextualize the biological activity of this compound, comparative studies with structurally similar compounds were conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((1-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amines) | Naphthalene group instead of pyrazole | Moderate antimicrobial activity |
| N-((1-Methyl-3-(thiophen-2-yloxy)-1H-pyrazol-5-yloxy)methyl)butan-1-amines | Butanamine chain instead of propanamine | Reduced efficacy compared to target compound |
The presence of the thiophene group combined with the pyrazole ring in N-(methyl)-3-(thiophen) enhances its electronic and steric properties, contributing to superior biological activity compared to structurally similar compounds.
Study 1: In Vitro Antimicrobial Evaluation
A detailed evaluation was conducted on a series of thiazol and thiophene-bearing pyrazole derivatives, including N((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amines. The study reported significant activity against multiple bacterial strains, highlighting the compound's potential in developing new antimicrobial therapies .
Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, various derivatives were tested against a panel of human tumor cell lines. The results indicated that certain modifications to the core structure led to enhanced cytotoxicity against cancer cells while maintaining low toxicity toward normal cells . This selectivity is crucial for therapeutic applications.
Q & A
Q. What synthetic methodologies are reported for N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-2-amine, and how are yields optimized?
Synthesis typically involves multi-step routes, including:
- Pyrazole core construction : Cyclization of precursors like hydrazines and β-ketoesters/thiophene derivatives under acidic or thermal conditions (e.g., ethanol/HCl reflux) .
- Functionalization : Introduction of the propan-2-amine group via nucleophilic substitution or reductive amination. Yields (e.g., 70–85%) depend on solvent choice (e.g., DMF or THF), temperature, and catalyst (e.g., Pd/C for hydrogenation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- 1H/13C NMR : Assign pyrazole C-H (~δ 6.5–7.5 ppm), thiophene protons (δ 7.0–7.5 ppm), and methyl groups (δ 1.2–2.5 ppm). Carbon signals for the pyrazole ring (~110–150 ppm) and thiophene (~125–140 ppm) are diagnostic .
- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .
Q. How are impurities identified and controlled during synthesis?
- HPLC/GC-MS : Detect by-products like unreacted intermediates or oxidation products (e.g., sulfoxide derivatives of thiophene) .
- Stability Studies : Monitor degradation under stress conditions (heat, light) via accelerated stability testing .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states and intermediates to predict viable routes, reducing trial-and-error .
- Machine Learning : Training datasets from analogous pyrazole syntheses (e.g., substituent effects on yield) guide condition selection (solvent, catalyst) .
- Docking Studies : Predict bioactivity by simulating interactions with target enzymes (e.g., kinases) using molecular dynamics .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Validate potency (IC50/EC50) across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
- Structural Analog Comparison : Assess thiophene vs. furan substitutions (e.g., : furan-carboxamide derivatives show altered binding affinities) .
Q. How does the thiophene moiety influence physicochemical and pharmacological properties?
- Electronic Effects : Thiophene’s electron-rich π-system enhances binding to aromatic residues in target proteins (e.g., hydrophobic pockets) .
- Metabolic Stability : Thiophene oxidation to sulfoxides may reduce bioavailability; blocking metabolically labile positions (e.g., methyl substitution) improves pharmacokinetics .
Q. What advanced characterization techniques are used to study tautomerism in the pyrazole ring?
- Dynamic NMR : Monitor proton exchange between tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole) at variable temperatures .
- X-ray Crystallography : Resolve tautomeric forms in solid state; hydrogen bonding patterns influence stability .
Methodological Tables
Q. Table 1: Comparative Yields of Pyrazole Derivatives
| Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophen-2-yl | EtOH/HCl, 80°C, 12h | 82 | |
| Phenyl | DMF, Pd(OAc)₂, 100°C, 8h | 75 | |
| Morpholine | THF, NaBH₄, RT, 4h | 88 |
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Pyrazole C3-H | 6.8 ppm | Singlet |
| Thiophene C4-H | 7.2 ppm | Doublet |
| N-CH(CH₃)₂ | 2.3 ppm | Multiplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
